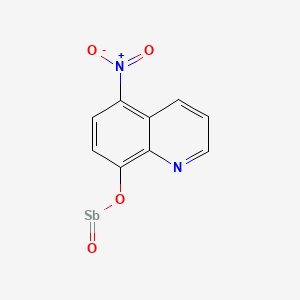
Bromine thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromine thiocyanate: is a chemical compound with the formula CBrNS. It is known for its unique properties and reactivity, making it a subject of interest in various fields of chemistry. The compound consists of bromine, sulfur, nitrogen, and carbon atoms, and it is often used in organic synthesis and other chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromine thiocyanate can be synthesized through various methods. One common approach involves the reaction of bromine with thiocyanate salts. For example, potassium thiocyanate can react with bromine in an aqueous solution to form this compound. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful handling of bromine and thiocyanate salts to ensure safety and efficiency. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Bromine thiocyanate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reaction conditions.
Reduction: The compound can also undergo reduction reactions, leading to the formation of different bromine and sulfur-containing compounds.
Substitution: this compound can participate in substitution reactions, where the bromine atom is replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, including amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce bromine oxides, while reduction reactions can yield bromine-containing hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bromine thiocyanate is used as a reagent in organic synthesis. It is particularly useful in the thiocyanation of organic molecules, which is a key step in the synthesis of various sulfur-containing compounds.
Biology: In biological research, this compound is used to study the interactions between bromine and sulfur-containing biomolecules. It is also used in the development of new biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry. It is being investigated for its ability to modify biological molecules, which could lead to the development of new drugs and therapeutic agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals. It is also used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of bromine thiocyanate involves its ability to react with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the presence of the bromine atom, which is highly electrophilic and can readily participate in chemical reactions.
Molecular Targets and Pathways: this compound targets various molecular pathways, including those involving sulfur and nitrogen atoms. The compound can modify the structure of biomolecules, leading to changes in their function and activity.
Vergleich Mit ähnlichen Verbindungen
Chlorine thiocyanate: Similar to bromine thiocyanate but contains chlorine instead of bromine.
Iodine thiocyanate: Contains iodine instead of bromine and has different reactivity and properties.
Fluorine thiocyanate: Contains fluorine and is less commonly used due to its high reactivity.
Uniqueness: this compound is unique due to its specific reactivity and the presence of the bromine atom. This makes it particularly useful in certain chemical reactions and applications where other thiocyanates may not be as effective.
Eigenschaften
CAS-Nummer |
29284-59-1 |
|---|---|
Molekularformel |
CBrNS |
Molekulargewicht |
137.99 g/mol |
IUPAC-Name |
bromo thiocyanate |
InChI |
InChI=1S/CBrNS/c2-4-1-3 |
InChI-Schlüssel |
UCJNSDRFYWDOPD-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)SBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)






methanone](/img/structure/B14695403.png)



